molecular formula C32H28N6O10S2 B12746106 4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid CAS No. 37678-92-5

4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Cat. No.: B12746106
CAS No.: 37678-92-5
M. Wt: 720.7 g/mol
InChI Key: NHVRARFGUBOUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound with the molecular formula C32H28N6O10S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves the diazotization of 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid followed by coupling with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions in batch reactors. The process includes steps such as filtration, drying, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and sulfonated compounds .

Scientific Research Applications

4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and other materials

Mechanism of Action

The mechanism of action of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.

Comparison with Similar Compounds

Similar Compounds

    Acid Yellow 44: Another azo dye with similar structural features and applications.

    Disodium 5,5’-dimethyl-4,4’-bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonate: A closely related compound with slight variations in its molecular structure.

Uniqueness

4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant yellow color and stability make it particularly valuable in industrial applications .

Properties

CAS No.

37678-92-5

Molecular Formula

C32H28N6O10S2

Molecular Weight

720.7 g/mol

IUPAC Name

5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C32H28N6O10S2/c1-19(39)29(31(41)33-21-9-5-3-6-10-21)37-35-23-13-15-25(27(17-23)49(43,44)45)26-16-14-24(18-28(26)50(46,47)48)36-38-30(20(2)40)32(42)34-22-11-7-4-8-12-22/h3-18,29-30H,1-2H3,(H,33,41)(H,34,42)(H,43,44,45)(H,46,47,48)

InChI Key

NHVRARFGUBOUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.